tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride
Description
tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with a 5-azaspiro[2.5]octane core. The tert-butyl carbamate group at position 5 and the methylamino substituent at position 8, along with a hydrochloride counterion, define its chemical reactivity and physicochemical properties. This compound is primarily utilized as a building block in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzymes due to its constrained spiro architecture and amine functionality .
Properties
CAS No. |
2408975-36-8 |
|---|---|
Molecular Formula |
C13H25ClN2O2 |
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-5-10(14-4)13(9-15)6-7-13;/h10,14H,5-9H2,1-4H3;1H |
InChI Key |
GLTTWBGOWXDXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)NC.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride typically involves multiple steps. One common approach starts with the formation of the spirocyclic core, followed by the introduction of the tert-butyl ester and methylamino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of the Tert-Butyl Ester: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.
Introduction of the Methylamino Group: The methylamino group can be introduced through a reductive amination reaction using formaldehyde and a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, which improves its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of amines, alcohols, or hydrocarbons.
Substitution: Formation of alkylated or functionalized derivatives.
Scientific Research Applications
Tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including spirocyclic compounds and heterocycles.
Biological Studies: It is employed in studies investigating the biological activity of spirocyclic compounds and their interactions with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. The presence of the tert-butyl ester and methylamino groups enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Insights from Comparative Analysis :
Substituent Effects on Solubility and Stability :
- The tert-butyl group in the target compound and QM-7982 enhances steric protection, improving stability against enzymatic degradation compared to the benzyl ester in .
- The hydrochloride salt in the target compound and increases aqueous solubility, critical for bioavailability in drug formulations.
Functional Group Impact on Reactivity: Methylamino (target) vs. Hydroxy/hydroxymethyl groups (): Introduce polarity but may limit membrane permeability or require protection during synthesis.
Synthetic Utility: The Boc (tert-butyloxycarbonyl) group in the target compound and allows mild deprotection (e.g., with TFA), enabling modular synthesis of derivatives. Benzyl-based analogs () require harsher conditions (e.g., hydrogenolysis), complicating multi-step syntheses.
Commercial Availability :
- Most analogs (e.g., ) are available at 95% purity, suitable for research. The discontinuation of suggests challenges in scalability or application demand.
Biological Activity
Tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : Approximately 226.32 g/mol
Its structure features a tert-butyl group, which enhances lipophilicity, and an amine group that may influence its interaction with biological targets. The spiro structure contributes to the compound's conformational flexibility, potentially affecting its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Key mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in various conditions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antidepressant Activity : Preliminary studies suggest potential antidepressant properties, possibly through modulation of serotonin and norepinephrine levels.
- Cognitive Enhancement : The compound may enhance cognitive functions, making it a candidate for further investigation in neuropharmacology.
Case Studies and Research Findings
- In Vitro Studies : A study investigated the receptor binding affinity of various spirocyclic compounds, including this compound. Results indicated significant binding to serotonin receptors, suggesting a mechanism for its antidepressant effects .
- Animal Models : In animal models of depression, administration of the compound resulted in reduced depressive-like behaviors compared to control groups. This supports its potential as an antidepressant agent .
-
Comparative Analysis : A comparison with structurally similar compounds revealed that slight modifications in molecular structure significantly impacted biological activity. For instance:
Compound Name Structural Features Biological Activity Tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane Methyl substitution affects activity Moderate antidepressant effects Tert-butyl 8-oxo-5-azaspiro[2.5]octane Contains a ketone instead of an amine Lower receptor affinity
Safety and Toxicity
While initial findings are promising, further studies are required to assess the safety profile and potential toxicity of this compound. Current data suggest low toxicity at therapeutic doses; however, long-term studies are necessary for comprehensive safety evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
